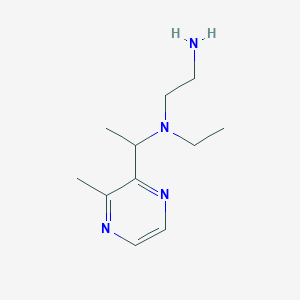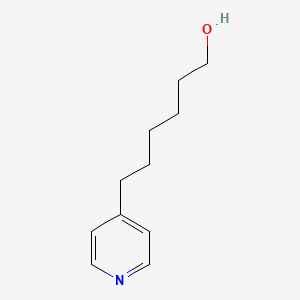
4-Pyridinehexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-4-yl)hexan-1-ol is an organic compound that belongs to the class of pyridine derivatives It consists of a hexane chain with a hydroxyl group at one end and a pyridine ring at the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-4-yl)hexan-1-ol typically involves the reaction of pyridine with a suitable hexane derivative. One common method is the nucleophilic substitution reaction where pyridine is reacted with 6-bromohexan-1-ol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 6-(pyridin-4-yl)hexan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-(pyridin-4-yl)hexanal or 6-(pyridin-4-yl)hexanone.
Reduction: Formation of 6-(piperidin-4-yl)hexan-1-ol.
Substitution: Formation of 6-(pyridin-4-yl)hexyl chloride and subsequent derivatives.
Scientific Research Applications
6-(Pyridin-4-yl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(pyridin-4-yl)hexan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-3-yl)hexan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
6-(Pyridin-2-yl)hexan-1-ol: Pyridine ring attached at the 2-position.
6-(Piperidin-4-yl)hexan-1-ol: Reduced form of the pyridine ring, resulting in a piperidine ring.
Uniqueness
6-(Pyridin-4-yl)hexan-1-ol is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its chemical reactivity and biological interactions. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.
Properties
CAS No. |
4343-94-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-pyridin-4-ylhexan-1-ol |
InChI |
InChI=1S/C11H17NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h6-9,13H,1-5,10H2 |
InChI Key |
YOBRJRKITQMTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



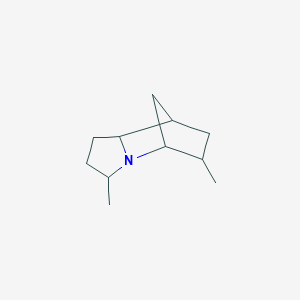

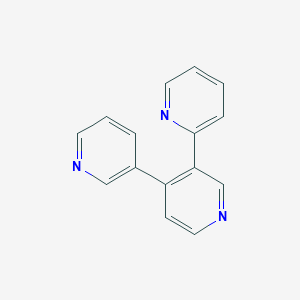
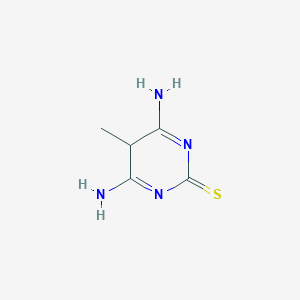
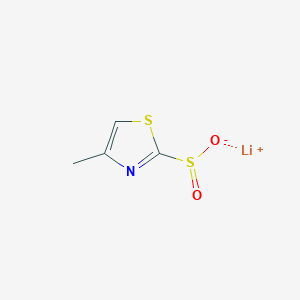
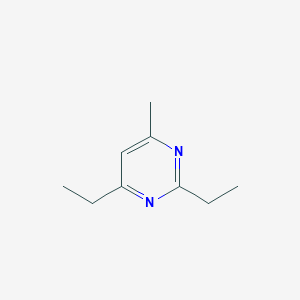
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
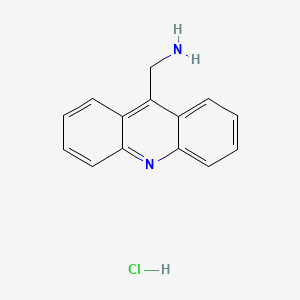
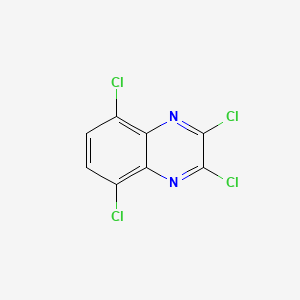
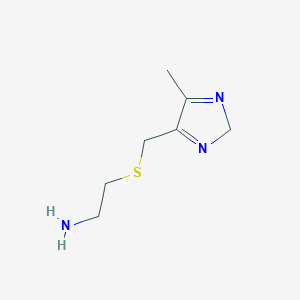
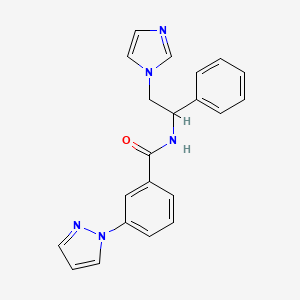
![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
